2-{3-[(3-ACETYLPHENYL)SULFAMOYL]BENZAMIDO}BENZOIC ACID
Overview
Description
2-{3-[(3-Acetylphenyl)sulfamoyl]benzamido}benzoic acid is a complex organic compound with a molecular formula of C23H20N2O6S This compound is characterized by the presence of an acetylphenyl group, a sulfamoyl group, and a benzamido group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[(3-acetylphenyl)sulfamoyl]benzamido}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfamoylation: The addition of the sulfamoyl group to the acetylated phenyl ring.
Amidation: The formation of the benzamido group through a reaction with benzoic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{3-[(3-acetylphenyl)sulfamoyl]benzamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{3-[(3-acetylphenyl)sulfamoyl]benzamido}benzoic acid involves its interaction with specific molecular targets. The acetylphenyl group may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their function. The benzamido group may enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
- 2-{3-[(3-Acetylphenyl)sulfamoyl]-4-methylbenzamido}benzoic acid
- 2-{3-[(3-Acetylphenyl)sulfamoyl]-5-methylbenzamido}benzoic acid
Comparison:
- Structural Differences: The presence of additional methyl groups in similar compounds can influence their chemical reactivity and biological activity.
- Unique Features: 2-{3-[(3-acetylphenyl)sulfamoyl]benzamido}benzoic acid is unique due to its specific arrangement of functional groups, which may confer distinct properties compared to its analogues.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2-[[3-[(3-acetylphenyl)sulfamoyl]benzoyl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6S/c1-14(25)15-6-4-8-17(12-15)24-31(29,30)18-9-5-7-16(13-18)21(26)23-20-11-3-2-10-19(20)22(27)28/h2-13,24H,1H3,(H,23,26)(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKZNKQZLKDRST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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